Icomethasone 21-Iodide

描述

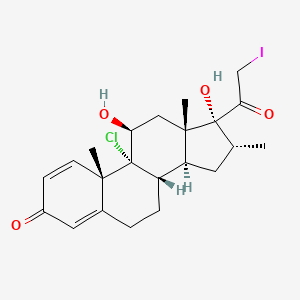

Icomethasone 21-Iodide is a synthetic corticosteroid derivative characterized by the substitution of an iodine atom at the 21-position of its steroidal backbone. Corticosteroid 21-iodides are typically used in pharmaceutical research to enhance solubility or modify pharmacokinetic properties for targeted delivery . For example, 21-iodide derivatives are precursors in synthesizing ester prodrugs (e.g., hemisuberates), which improve bioavailability .

属性

分子式 |

C22H28ClIO4 |

|---|---|

分子量 |

518.8 g/mol |

IUPAC 名称 |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI 键 |

VLMSZLQOUFOGSD-CXSFZGCWSA-N |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)Cl)C |

规范 SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)Cl)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of icomethasone 21-iodide involves the iodination of icomethasone. One common method for iodination is the use of iodine and nitric acid, which can be applied to various organic compounds . The reaction typically involves the formation of an iodide ion, which then reacts with the target compound to form the iodinated product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale iodination processes, similar to those used for other iodinated compounds. This would include the use of controlled reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Icomethasone 21-iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The iodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups into the molecule.

科学研究应用

Chemistry: It can be used as a reagent in organic synthesis to introduce iodine into other molecules.

Biology: The compound’s glucocorticoid properties make it a candidate for studying anti-inflammatory and immunosuppressive effects.

Medicine: Although not marketed, it could be explored for therapeutic applications similar to other glucocorticoids.

作用机制

The mechanism of action of icomethasone 21-iodide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate the expression of various genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects .

相似化合物的比较

Structural and Molecular Properties

Icomethasone 21-Iodide shares structural similarities with other 21-substituted corticosteroids. Key differences lie in the halogen or functional group at the 21-position and variations in the steroidal core (e.g., methyl, fluorine, or chlorine substitutions). Below is a comparative analysis:

Table 1: Molecular Properties of this compound and Analogs

*Inferred from structural analogs; †Assumes icomethasone core (C₂₄H₃₀ClO₅) with iodine substitution. ‡Derived from for dexamethasone 21-iodoacetate.

Functional and Pharmacological Differences

- This compound : Likely used as a synthetic intermediate for prodrugs. The iodine atom facilitates nucleophilic substitution reactions to attach carboxylic acids (e.g., suberic acid) for enhanced solubility or sustained release .

- Dexamethasone 21-Iodide : A fluorinated analog with anti-inflammatory properties. Its iodide group enables the synthesis of derivatives like hemisuberates for topical or injectable formulations .

- Methylprednisolone 21-Iodide : Features a methyl group for increased metabolic stability. Used to create ester prodrugs with prolonged activity .

- Dexamethasone 21-Palmitate : A lipophilic ester for depot formulations, enabling slow release in tissues .

- Dexamethasone 21-glucoside: Water-soluble derivative for oral or intravenous delivery, leveraging glycoside conjugation .

常见问题

Basic: How to design a reproducible synthesis protocol for Icomethasone 21-Iodide?

Methodological Answer:

A reproducible synthesis protocol requires meticulous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts), purification steps (e.g., recrystallization, chromatography), and characterization data (e.g., NMR, HPLC, mass spectrometry). Follow guidelines for experimental sections in academic journals:

- Primary data : Include detailed procedures for key steps, such as iodine incorporation and steroid backbone modification .

- Reproducibility : Use standardized units (SI) and reference control experiments to validate yields and purity .

- Supporting information : Provide raw spectral data and chromatograms in supplemental files, adhering to journal-specific formatting .

Advanced: What strategies resolve contradictory data in pharmacokinetic studies of this compound?

Methodological Answer:

Contradictory data demand systematic re-evaluation of experimental design and statistical rigor:

- Error analysis : Quantify uncertainties in instrumentation (e.g., HPLC calibration drift) and biological variability .

- Statistical validation : Use confidence intervals (95% CI) instead of relying solely on p-values; recalculate sample sizes if initial assumptions are invalidated .

- Triangulation : Cross-validate results using complementary methods (e.g., LC-MS for plasma concentration vs. radiolabeled tracer assays) .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

Essential techniques include:

- Chromatography : HPLC or UPLC with UV detection to assess purity (>98%) and retention time consistency .

- Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H, ¹³C, ²D-COSY) for stereochemical assignment .

- Elemental analysis : Verify iodine content via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How to formulate a mechanistic research question using PICO/FINER frameworks?

Methodological Answer:

Apply frameworks to structure hypotheses:

- PICO :

- FINER : Ensure feasibility (in vitro models), novelty (uncharted signaling pathways), and ethical alignment (non-human models first) .

Basic: Best practices for documenting experimental procedures?

Methodological Answer:

- Detailed logs : Record batch numbers, equipment calibration dates, and environmental conditions (e.g., humidity) .

- Supplemental files : Archive raw spectra, chromatograms, and computational scripts (e.g., Python for data processing) .

- Ethics compliance : Document institutional review board (IRB) approvals for biological samples .

Advanced: Designing a CONSORT-compliant RCT for this compound efficacy?

Methodological Answer:

- CONSORT checklist : Include randomization sequences (computer-generated), blinding protocols (double-blind), and attrition explanations .

- Outcome measures : Define primary endpoints (e.g., inflammation reduction) and secondary endpoints (e.g., adverse events) .

- Statistical power : Precalculate sample sizes using pilot data and G*Power software .

Basic: Statistical methods for pharmacokinetic analysis?

Methodological Answer:

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t½ using Phoenix WinNonlin .

- Parametric tests : Apply ANOVA for dose-response comparisons, with Tukey’s post hoc correction .

- Data transparency : Report geometric means for skewed distributions and use Forest plots for meta-analysis .

Advanced: Triangulation in validating this compound findings?

Methodological Answer:

- Multi-modal validation : Combine transcriptomic data (RNA-seq) with protein assays (Western blot) to confirm anti-inflammatory targets .

- Cross-lab replication : Partner with independent labs to repeat critical experiments under harmonized protocols .

- Machine learning : Use random forest models to identify confounding variables in omics datasets .

Basic: Ethical considerations for in vivo studies?

Methodological Answer:

- Animal welfare : Follow ARRIVE guidelines for humane endpoints and minimize cohort sizes via power analysis .

- Informed consent : For human trials, document participant consent forms and data anonymization protocols .

- Conflict of interest : Disclose funding sources and patent applications related to the compound .

Advanced: Integrating omics data with pharmacological assays?

Methodological Answer:

- Pathway enrichment : Use DAVID or Metascape to link differentially expressed genes (e.g., IL-6, TNF-α) to observed pharmacological effects .

- Multi-omics fusion : Apply MOFA+ to integrate proteomic, metabolomic, and pharmacokinetic datasets .

- Validation : Confirm in silico predictions with CRISPR knockouts or siRNA silencing in cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。